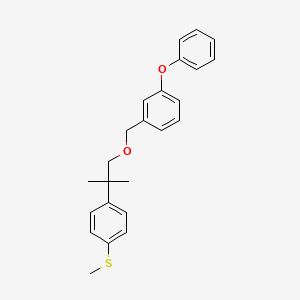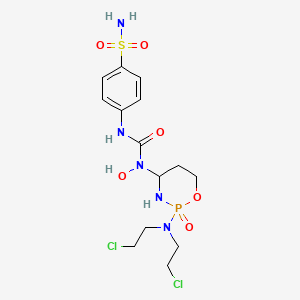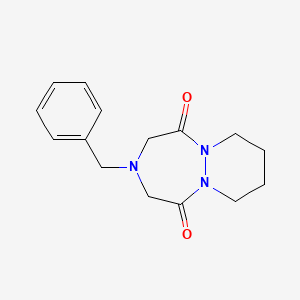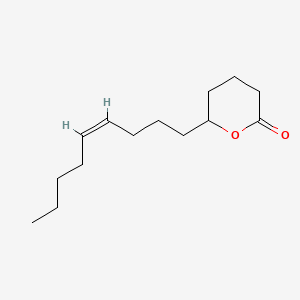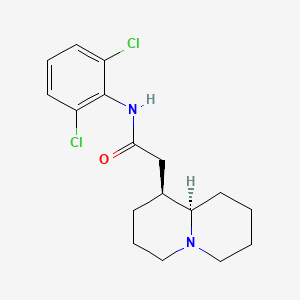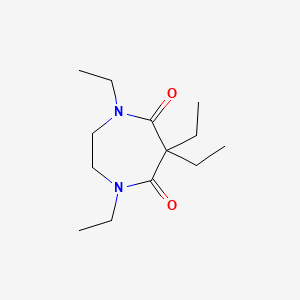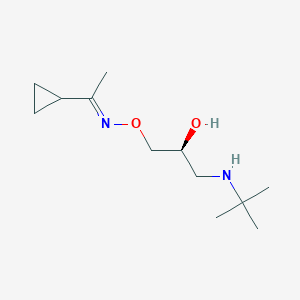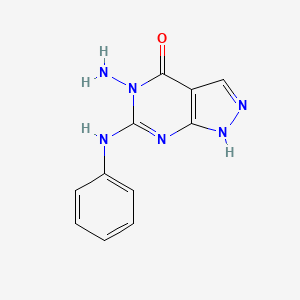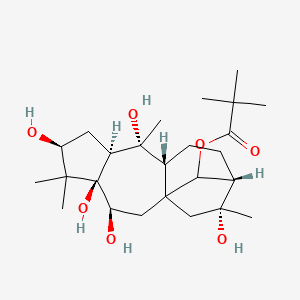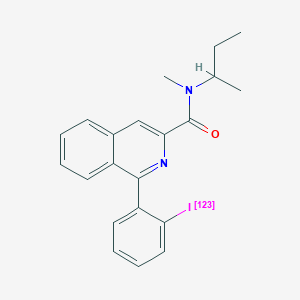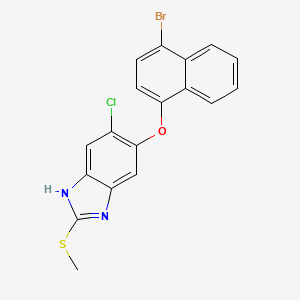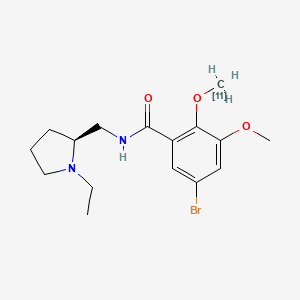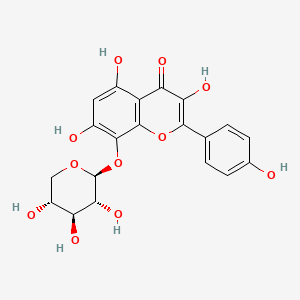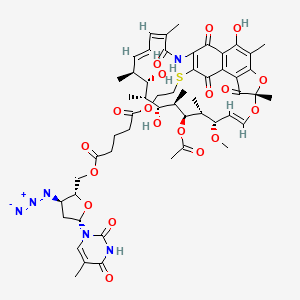
Rifamycin, 3-((2-(4-carboxy-1-oxobutoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-1,4-dioxo-, 5'-ester with 3'-azido-3'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin, 3-((2-(4-carboxy-1-oxobutoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine is a complex chemical compound that combines the properties of rifamycin and azidothymidine. Rifamycin is a well-known antibiotic used primarily to treat bacterial infections, while azidothymidine (also known as zidovudine) is an antiretroviral medication used to prevent and treat HIV/AIDS. The combination of these two compounds aims to leverage their individual therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rifamycin, 3-((2-(4-carboxy-1-oxobutoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine involves multiple steps:
Preparation of Rifamycin Derivative: The rifamycin derivative is synthesized by reacting rifamycin with a suitable carboxylic acid derivative under controlled conditions.
Thioether Formation: The intermediate product is then reacted with a thioether compound to introduce the thioether linkage.
Esterification: The resulting compound undergoes esterification with 3’-azido-3’-deoxythymidine to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage.
Reduction: Reduction reactions can occur at the azido group, converting it to an amine.
Substitution: The ester linkage can be targeted for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products
- **Sub
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Eigenschaften
CAS-Nummer |
191152-96-2 |
|---|---|
Molekularformel |
C54H66N6O19S |
Molekulargewicht |
1135.2 g/mol |
IUPAC-Name |
1-O-[2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]ethyl] 5-O-[[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] pentanedioate |
InChI |
InChI=1S/C54H66N6O19S/c1-24-13-11-14-25(2)51(70)56-41-45(67)39-38(40-48(30(7)44(39)66)79-54(9,50(40)69)76-18-17-33(73-10)27(4)47(77-31(8)61)29(6)43(65)28(5)42(24)64)46(68)49(41)80-20-19-74-36(62)15-12-16-37(63)75-23-34-32(58-59-55)21-35(78-34)60-22-26(3)52(71)57-53(60)72/h11,13-14,17-18,22,24,27-29,32-35,42-43,47,64-66H,12,15-16,19-21,23H2,1-10H3,(H,56,70)(H,57,71,72)/b13-11+,18-17+,25-14-/t24-,27+,28+,29+,32+,33-,34-,35-,42-,43+,47+,54-/m0/s1 |
InChI-Schlüssel |
PUXXMOAFMJYULQ-IPFSDGDRSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OC[C@H]5[C@@H](C[C@H](O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


